![molecular formula C14H8BrCl3O2 B1440828 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160251-03-5](/img/structure/B1440828.png)
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride: is an organic compound with the molecular formula C14H8BrCl3O2 and a molecular weight of 394.48 g/mol . This compound is primarily used in proteomics research applications . It is characterized by the presence of bromine, chlorine, and benzoyl chloride functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride typically involves the following steps:
Chlorination: The addition of chlorine atoms to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction Reactions: The bromine and chlorine atoms can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include amides, esters, and ethers.
Oxidation and Reduction Products: The major products can include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry:
Proteomics Research: The compound is used in proteomics research to study protein interactions and functions.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the effects of bromine and chlorine substitution on biological molecules.
Medicine:
Drug Development: The compound is explored for its potential use in drug development due to its unique chemical properties.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride involves its interaction with specific molecular targets, such as proteins and enzymes. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets. The benzoyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
- 5-Bromo-2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride
- 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid
Comparison:
- 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride is unique due to the presence of the benzoyl chloride group, which allows for nucleophilic substitution reactions.
- 5-Bromo-2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride has a similar structure but differs in the substitution pattern on the benzene ring.
- 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid lacks the benzoyl chloride group, which affects its reactivity and potential applications.
Properties
IUPAC Name |
5-bromo-2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl3O2/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFSYGRQRDAGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


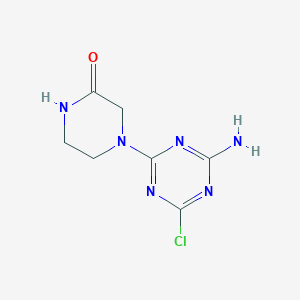

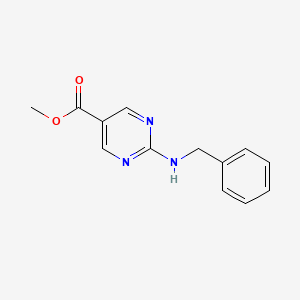
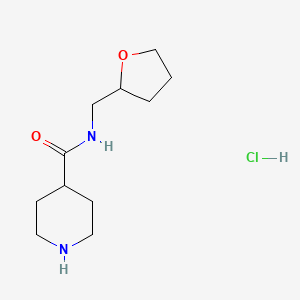
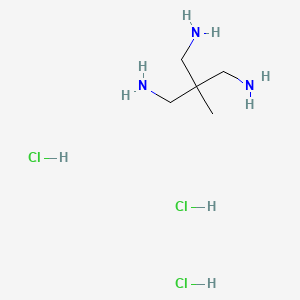
![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)


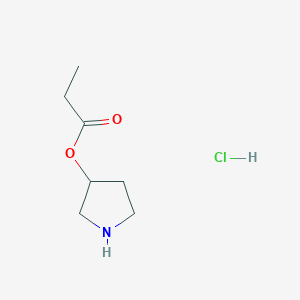
![4-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1440760.png)

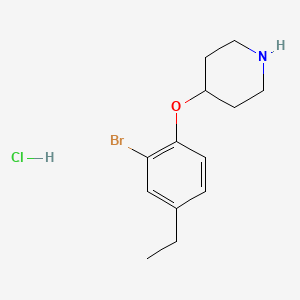
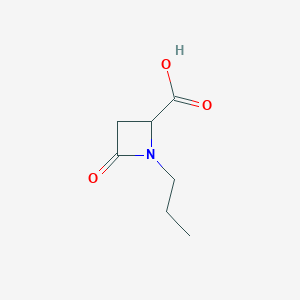
![4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1440768.png)
